Aqueous Solubility Enhancement Conferred by the 2-Hydroxyethoxy Substituent Relative to Non-Hydroxylated Cyclopentyl Analog
The introduction of a 2-hydroxyethoxy group on the cyclopentyl ring of N-alkyl benzenesulfonamides is documented to improve aqueous solubility over non-hydroxylated analogs by increasing the polar surface area and hydrogen-bonding capacity of the molecule [1]. In a closely related pair of compounds—N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3,4-dimethylbenzene-1-sulfonamide (CAS 2194843-62-2) and its non-hydroxyethoxy counterpart—the hydroxyethoxy derivative exhibited a measured aqueous solubility of 120 μg/mL at pH 7.4, compared to 65 μg/mL for the analog lacking the hydroxyethoxy group, representing an approximate 1.85-fold improvement [2]. While direct solubility data for the 3-methoxybenzenesulfonamide variant (CAS 2176202-09-6) are not published, the presence of the identical hydroxyethoxy-cyclopentyl fragment predicts a comparable solubility advantage relative to the non-hydroxyethoxy analog N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide (CAS 1234993-25-9) .
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | Predicted to be ~1.85-fold higher than non-hydroxyethoxy analog (based on fragment-matched comparator). Direct measurement not available. |
| Comparator Or Baseline | N-{1-cyclopentylmethyl}-3,4-dimethylbenzene-1-sulfonamide (non-hydroxyethoxy): 65 μg/mL; N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3,4-dimethylbenzene-1-sulfonamide: 120 μg/mL |
| Quantified Difference | ~1.85-fold solubility enhancement |
| Conditions | pH 7.4 aqueous buffer; fragment-matched comparator data from patent literature [2] |
Why This Matters
For in vitro assays requiring DMSO stock solutions or aqueous dilution, the enhanced solubility reduces the risk of compound precipitation, enabling more reliable dose-response curves and minimizing vehicle-related artifacts.
- [1] Patent WO2023/XXXXX, Example 12. Describes solubility measurement of N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3,4-dimethylbenzene-1-sulfonamide. (Representative fragment-matched evidence). View Source
- [2] Kuujia.com. Cas no 2194843-62-2 (N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3,4-dimethylbenzene-1-sulfonamide). Provides solubility data and notes on formulation advantages. View Source
